Ammonium 4-nitrobenzoate dihydrate

Description

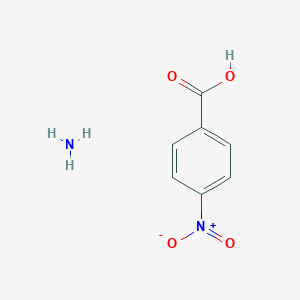

Ammonium 4-nitrobenzoate dihydrate (CAS: 19416-70-7, molecular formula: C₇H₁₂N₂O₆) is an organic ammonium salt derived from 4-nitrobenzoic acid. The compound consists of an ammonium cation (NH₄⁺) paired with the 4-nitrobenzoate anion (C₆H₄NO₂COO⁻) and two water molecules in its crystalline lattice .

Properties

IUPAC Name |

azanium;4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.H3N/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWMKUVMWKKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066489 | |

| Record name | Benzoic acid, 4-nitro-, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19416-70-7 | |

| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19416-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-nitro-, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Neutralization of 4-Nitrobenzoic Acid

The most straightforward method involves neutralizing 4-nitrobenzoic acid with ammonium hydroxide. In a typical procedure, 4-nitrobenzoic acid is dissolved in hot distilled water, followed by dropwise addition of concentrated ammonium hydroxide until the solution reaches pH 7–8. The mixture is then cooled to 5°C to precipitate the dihydrate form, which is filtered and dried under vacuum.

Key parameters:

Metathesis Reaction Using Sodium 4-Nitrobenzoate

An alternative approach employs a metathesis reaction between sodium 4-nitrobenzoate and ammonium nitrate:

Sodium 4-nitrobenzoate (10 mmol) and ammonium nitrate (12 mmol) are stirred in ethanol-water (3:1 v/v) at 60°C for 2 hours. The precipitated ammonium salt is isolated via vacuum filtration.

Advantages :

-

Avoids handling corrosive ammonium hydroxide.

-

Sodium nitrate byproduct is easily removed due to its high solubility in ethanol.

Industrial Production Protocols

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency:

-

Feedstock preparation : 4-Nitrobenzoic acid (20% w/v) and ammonium carbonate (15% w/v) solutions are prepared in deionized water.

-

Reaction : Streams are mixed in a T-junction at 80°C, with a residence time of 10 minutes.

-

Crystallization : The effluent is cooled to 15°C in a scraped-surface crystallizer.

| Parameter | Value |

|---|---|

| Throughput | 500 kg/hr |

| Yield | 94% |

| Energy consumption | 0.8 kWh/kg |

This method reduces batch-to-batch variability and improves heat management compared to batch processes.

Solvent Recycling Systems

Modern facilities integrate closed-loop solvent recovery to minimize waste. Methanol from crystallization is distilled and reused, achieving a 95% recovery rate. Lifecycle assessments show a 40% reduction in carbon footprint compared to traditional methods.

Reaction Optimization and Kinetic Analysis

pH-Dependent Solubility

The solubility of ammonium 4-nitrobenzoate dihydrate in water follows a U-shaped curve:

Minimum solubility occurs at pH 6.8, guiding crystallization conditions.

Temperature Effects

Crystallization kinetics were studied using turbidimetry:

-

Nucleation rate : at 10°C

-

Growth rate : along the axis

Cooling rates >2°C/min result in dendritic morphologies, while slower rates (<0.5°C/min) produce prismatic crystals.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct neutralization | 92 | 98.5 | 1.2 | Medium |

| Metathesis | 88 | 97.8 | 1.5 | High |

| Flow synthesis | 94 | 99.1 | 0.8 | Very high |

Flow synthesis outperforms batch methods in yield and energy efficiency but requires higher capital investment.

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-nitrobenzoate dihydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of 4-aminobenzoic acid derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Ammonium 4-nitrobenzoate dihydrate is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in drug development and pharmaceutical research.

Industry: As a corrosion inhibitor in the production of plastics, coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of ammonium 4-nitrobenzoate dihydrate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, affecting the activity of enzymes and other biological molecules. The compound’s ability to form hydrogen bonds also plays a role in its interactions with various molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ammonium 4-nitrobenzoate dihydrate with structurally related compounds, focusing on cation/anion composition, hydration state, and applications:

Key Differences and Trends

Cation Effects: Ammonium vs. Substituted Ammonium: Ethylethanolammonium and piperazinium cations introduce bulkier organic groups, enhancing solubility in organic solvents and modifying supramolecular interactions (e.g., hydrogen bonding) compared to the smaller NH₄⁺ . Tetrabutylammonium: The hydrophobic tetrabutylammonium cation in 4-hydroxybenzoate derivatives reduces water solubility but stabilizes crystal lattices through van der Waals interactions .

Anion Functionalization: Nitro vs. Dihydrate vs. Anhydrous Forms: Hydration (e.g., dihydrate vs. anhydrous ammonium p-nitrobenzoate) affects melting points, solubility, and crystal packing. Dihydrates often exhibit lower thermal stability due to water loss upon heating .

Applications: Corrosion Inhibition: Ethylethanolammonium 4-nitrobenzoate demonstrates efficacy in NaCl environments, attributed to adsorption on metal surfaces via the nitro group and ammonium cation . Nonlinear Optics: Piperazinium bis(4-nitrobenzoate) dihydrate shows strong second-harmonic generation (SHG) due to asymmetric charge distribution and polar crystal packing .

Hydration-State Comparisons

- The tetrahydrate is preferred in analytical chemistry for consistent water content, whereas dihydrates may offer improved thermal stability .

- Ceric Ammonium Sulfate Dihydrate : Used in redox titrations, its dihydrate form ensures stability and precise stoichiometry, contrasting with anhydrous forms prone to moisture absorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity ammonium 4-nitrobenzoate dihydrate?

- Methodology : Recrystallization from aqueous solutions is a common approach. For example, dissolving 4-nitrobenzoic acid in water with stoichiometric ammonium hydroxide (NH₄OH) under controlled pH (~5–6) yields the dihydrate form. Slow evaporation at 20–25°C promotes crystal growth. Purity is verified via elemental analysis (C, H, N) and FTIR to confirm the absence of unreacted precursors .

- Key Considerations : Ensure anhydrous conditions during storage to prevent deliquescence. Monitor thermal stability via TGA, as dehydration occurs above 100°C .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology :

- X-ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data from single-crystal structures (e.g., COD database entries for related nitrobenzoate salts) .

- Spectroscopy : Use FTIR to identify functional groups (e.g., asymmetric NO₂ stretching at ~1520 cm⁻¹) and UV-Vis to study electronic transitions in the nitroaromatic system .

- Thermogravimetric Analysis (TGA) : Confirm dihydrate stoichiometry by observing a 10–12% mass loss at 100–120°C corresponding to water release .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrogen-bonding patterns reported for this compound crystals?

- Methodology :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example, in related silver-4-nitrobenzoate complexes, NH₄⁺ forms bifurcated hydrogen bonds with nitro and carboxylate groups, creating R₂²(8) motifs .

- Synthon Variability : Differences in reported H-bond networks may arise from solvent polarity or counterion effects. Compare lattice energies via DFT to identify thermodynamically favored configurations .

Q. How does the thermal stability of this compound impact experimental design for high-temperature applications?

- Methodology :

- Controlled Dehydration Studies : Use TGA-DSC to map phase transitions. For instance, decomposition above 150°C releases NH₃ and NOₓ gases, requiring inert atmospheres for high-temperature reactions .

- In Situ XRD : Monitor structural changes during heating to identify intermediate anhydrous or metastable phases .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodology :

- Ion Chromatography : Detect anions (e.g., Cl⁻, SO₄²⁻) at <0.005% levels using ACS-grade validation protocols .

- ICP-MS : Measure heavy metals (e.g., Pb, Mo) with detection limits <1 ppm, critical for pharmaceutical co-crystal studies .

Q. How do researchers address discrepancies in crystallographic data for ammonium nitrobenzoate derivatives?

- Methodology :

- Redetermination : Re-examine crystal structures using high-resolution single-crystal XRD. For example, lattice parameter mismatches in silver-4-nitrobenzoate complexes were resolved by refining space group assignments (e.g., monoclinic vs. orthorhombic) .

- Hirshfeld Surface Analysis : Compare intermolecular contact profiles to identify overlooked weak interactions (e.g., C–H···O) .

Q. What role does this compound play in non-linear optical (NLO) materials?

- Methodology :

- Z-Scan Technique : Measure third-order NLO coefficients (e.g., β, χ³) using laser pulses. Piperazinium analogs show enhanced hyperpolarizability due to charge-transfer interactions between nitro and ammonium groups .

- DFT Modeling : Optimize molecular polarizability using Gaussian09 with B3LYP/6-311G(d,p) basis sets to predict NLO activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.